2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione
Overview
Description
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and an isoindole structure, which are often associated with enhanced biological activity and stability.
Mechanism of Action
Mode of Action
This compound interacts with its target, HDAC3, by inhibiting its activity . HDACs are enzymes that control the epigenetic modifications of histone, along with more than 50 nonhistone proteins . By inhibiting HDAC3, this compound can affect the acetylation and deacetylation of histones, thereby modifying gene expression .
Biochemical Pathways
The inhibition of HDAC3 affects the biochemical pathways related to gene expression and cell proliferation . Dysregulation of these pathways has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can have significant downstream effects on these pathways.
Result of Action
The compound’s action results in the inhibition of HDAC3 activity, which can lead to changes in gene expression and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic synthesis. One common approach is the reaction of 2-amino-4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then cyclized under acidic conditions to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: A potent histone deacetylase (HDAC) inhibitor with anticancer activity.
N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: Designed as a selective degrader of histone deacetylase-3 (HDAC3).
Uniqueness
2-(2-amino-4-fluorophenyl)-octahydro-1H-isoindole-1,3-dione is unique due to its specific structural features, such as the fluorinated aromatic ring and the isoindole core. These features contribute to its distinct biological activity and stability, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-amino-4-fluorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h5-7,9-10H,1-4,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNWTCQLEPCORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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